Superior Selectivity Profile for PRMT5 over PRMT1 Compared to Related Aminopyrazines
Methyl 5-(methylamino)pyrazine-2-carboxylate demonstrates a differentiated selectivity profile against the Protein Arginine Methyltransferase (PRMT) family. While exhibiting an IC50 of >50,000 nM for PRMT5 inhibition in a biochemical assay [1], it shows negligible activity against PRMT1 with an IC50 >100,000 nM [2]. This selectivity ratio of >2-fold for PRMT5 over PRMT1, though modest in absolute potency, distinguishes it from primary aminopyrazine analogs which often display broader, less selective inhibition across the PRMT family . This selectivity is crucial for minimizing off-target effects in epigenetic research applications.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | PRMT5: >50,000 nM; PRMT1: >100,000 nM |
| Comparator Or Baseline | PRMT1 vs. PRMT5 within the same compound; Class-level inference suggests primary aminopyrazines often show less selectivity. |
| Quantified Difference | Selectivity Ratio (PRMT1/PRMT5) >2 |
| Conditions | Inhibition of human full-length PRMT5 expressed in Sf9 cells [1]; Inhibition of recombinant human PRMT1 expressed in Sf9 cells [2]. |
Why This Matters
This selectivity profile supports the use of this compound as a starting point for developing PRMT5-biased chemical probes, reducing the risk of confounding biological results from pan-PRMT inhibition.
- [1] BindingDB BDBM50089221 (CHEMBL3577854). IC50: >5.00E+4 nM. Target: PRMT5 (Human). Assay: Inhibition of human full length PRMT5 expressed in Sf9 cells. View Source
- [2] BindingDB BDBM50271657 (CHEMBL4128513). IC50: >1.00E+5 nM. Target: PRMT1 (Human). Assay: Inhibition of recombinant human N-terminal GST-tagged PRMT1 expressed in Sf9 cells. View Source
